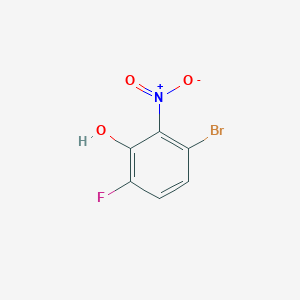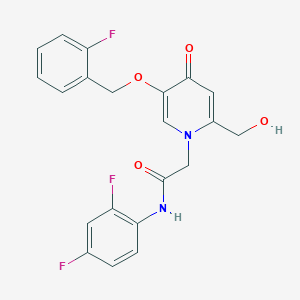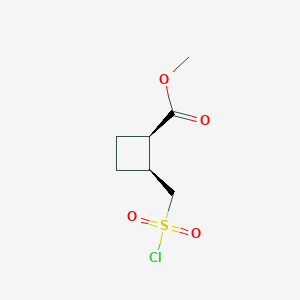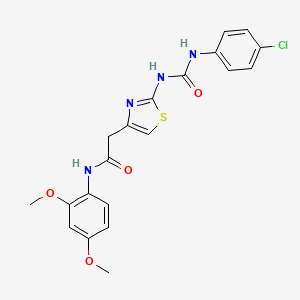![molecular formula C32H44N4O6S2 B2915154 [4-[4-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzoyl]piperazin-1-yl]-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone CAS No. 1024278-19-0](/img/structure/B2915154.png)
[4-[4-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzoyl]piperazin-1-yl]-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a piperazine ring, a sulfonyl group, and a benzoyl group. These groups suggest that the compound may have interesting biological activity, as these groups are often found in pharmaceuticals .
Molecular Structure Analysis
The compound’s structure suggests it may be a rigid molecule with potential for specific interactions with biological targets. The piperazine ring is a common motif in pharmaceuticals and is known to interact with a variety of biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s difficult to predict the properties of this compound .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Apoptosis Inducing and Tubulin Polymerization Inhibition : A study focused on the design, synthesis, and biological evaluation of substituted piperazinyl methanone conjugates, demonstrating their potent cytotoxic activities against various cancer cell lines. These compounds, including analogues similar in structure to the mentioned chemical, have been shown to induce apoptosis and inhibit tubulin polymerization, highlighting their potential as anticancer agents (Manasa et al., 2020).
Enzyme Inhibitory Activities
- α-Glucosidase Inhibition : Another research work synthesized a series of compounds through a linear bi-step approach, evaluating their inhibitory activity against the α-glucosidase enzyme. These compounds showed considerable inhibitory activity, pointing to their potential use in treating diseases like diabetes (Abbasi et al., 2019).
Structural Studies
- Crystal and Molecular Structure : The crystal and molecular structure of a compound similar to the one of interest was characterized, revealing insights into its chemical properties and potential applications in material science and drug design (Naveen et al., 2015).
Antimicrobial and Antiviral Activities
- Antimicrobial and Antiviral Potentials : Studies have also explored the antimicrobial and antiviral activities of piperazine derivatives, indicating their potential as lead compounds for developing new antimicrobial and antiviral agents (Patel et al., 2011).
Corrosion Inhibition
- Corrosion Prevention on Mild Steel : Research has demonstrated the use of piperazinyl methanone derivatives as effective corrosion inhibitors for mild steel in acidic mediums, suggesting their application in material science and engineering (Singaravelu & Bhadusha, 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]piperazin-1-yl]-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N4O6S2/c1-23-17-24(2)20-35(19-23)43(39,40)29-9-5-27(6-10-29)31(37)33-13-15-34(16-14-33)32(38)28-7-11-30(12-8-28)44(41,42)36-21-25(3)18-26(4)22-36/h5-12,23-26H,13-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGMKYHCYZZZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2915071.png)


![N-(3-fluoro-4-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2915074.png)






![2-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2915091.png)


![N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide](/img/structure/B2915094.png)